molecular formula C24H33O3P B11829220 (2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B11829220
M. Wt: 400.5 g/mol
InChI Key: VWLRYNSHMYBZIB-YMGMXPECSA-N
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Description

(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound with a unique structure that includes a benzo[d][1,3]oxaphosphole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzo[d][1,3]oxaphosphole ring system and the introduction of the tert-butyl and diisopropoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which (2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Properties

Molecular Formula

C24H33O3P

Molecular Weight

400.5 g/mol

IUPAC Name

(2S,3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2-methyl-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C24H33O3P/c1-15(2)25-19-12-10-13-20(26-16(3)4)22(19)18-11-9-14-21-23(18)28(17(5)27-21)24(6,7)8/h9-17H,1-8H3/t17-,28+/m0/s1

InChI Key

VWLRYNSHMYBZIB-YMGMXPECSA-N

Isomeric SMILES

C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC(C)C)OC(C)C

Canonical SMILES

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC(C)C)OC(C)C

Origin of Product

United States

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